N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethoxyphenyl group and at the 2-position with an acetamide moiety. This compound is part of a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNBNLBNFCJNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethoxybenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Anticancer Activity
Overview of Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Specifically, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has been investigated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Lung Cancer Cells :
- A study assessed several oxadiazole derivatives for their anticancer activity against the A549 human lung cancer cell line. Compounds similar to this compound exhibited IC50 values ranging from 1.59 to 7.48 μM. Notably, some derivatives showed excellent selectivity towards cancer cells compared to normal cells .
- Mechanism of Action :
Neuroprotective Properties
Neuroprotection and Alzheimer’s Disease
The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. The oxadiazole derivatives are believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegeneration.
Research Insights
- Enzyme Inhibition Studies :
- Molecular Hybridization :
Enzyme Inhibition
Broad Spectrum of Inhibitory Activity
The compound's structure allows it to interact with various enzymes beyond those related to cancer or neurodegeneration.
Key Findings
- Inhibition Profiles :
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of oxadiazole derivatives are highly dependent on substituent patterns. Below is a systematic comparison of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide with structurally analogous compounds:
Structural and Functional Modifications
Key Observations
Substituent Effects on Bioactivity: Methoxy vs. In contrast, dichlorophenyl derivatives (e.g., ) exhibit electron-withdrawing effects, which may improve membrane permeability but reduce solubility . Trimethoxy Substitution: Compounds with 3,4,5-trimethoxyphenyl groups () show enhanced antimicrobial activity, likely due to increased lipophilicity and steric bulk .
Acetamide Modifications: The unmodified acetamide in the target compound contrasts with sulfanyl-linked () or thiazolidinone-fused () analogs. These modifications alter hydrogen-bonding capacity and metabolic stability. For instance, the thiazolidinone derivative in demonstrated potent anticancer activity, suggesting that hybrid structures may synergize mechanisms of action .
Anticancer Activity :
- Both the target compound’s 3,4-dimethoxy analog () and the dichlorophenyl derivative () showed selective activity against Hep-G2 liver cancer cells (IC50 = 2.46 µg/mL). This implies that substituent position (e.g., 2,4 vs. 3,4) is less critical than the presence of planar aromatic systems for DNA intercalation or enzyme inhibition .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where chloroacetyl chloride is used to functionalize oxadiazole precursors. Similar derivatives (e.g., ) employ condensation or cyclization reactions with potassium carbonate or acetic acid as catalysts .
Research Findings and Implications
- Further studies should evaluate its inhibition of SIRT2 (see ) or lipoxygenase (), given the relevance of oxadiazoles in enzyme modulation .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole moiety linked to an acetamide group and a dimethoxyphenyl substituent. The unique structure contributes to its biological properties.
Synthesis Methods
The synthesis typically involves the cyclodehydration of hydrazides with carboxylic acid derivatives under acidic conditions to form the oxadiazole ring. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as recrystallization or chromatography for purification .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this compound displayed IC50 values as low as 0.14 μM against A549 human lung cancer cells . The mechanism of action often involves the inhibition of key enzymes related to cancer proliferation, such as topoisomerase and histone deacetylase (HDAC) .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example, studies have indicated effective minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways contributes to its antimicrobial efficacy .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : It can inhibit enzymes involved in DNA replication and repair processes.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating caspases and other apoptotic pathways.
- Antimicrobial Mechanisms : Its antimicrobial effects are thought to arise from disrupting bacterial cell membrane integrity or interfering with protein synthesis .
Case Studies and Research Findings
Q & A
Q. Table 1. Key Synthetic Parameters for Optimizing Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | Increases |
| Solvent | Anhydrous DMF or THF | Maximizes |
| Catalyst | POCl₃ (1.2 equiv) | Critical |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modification | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 2,4-Dimethoxyphenyl (Target) | 8–16 (S. aureus) | 12.5 (MCF-7) |
| 3,4-Dimethoxyphenyl | 4–8 (S. aureus) | 8.2 (HeLa) |
| 4-Chlorophenyl | 32–64 (E. coli) | 25.0 (A549) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
